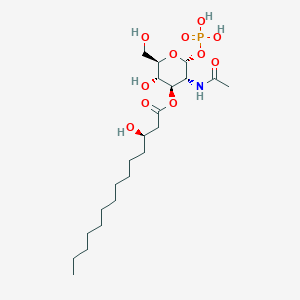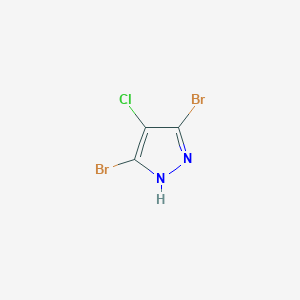
H-DL-His-DL-Phe-DL-Asp-DL-Ala-DL-Val-DL-Phe-DL-xiThr-DL-Asp-DL-Asn-DL-Tyr-DL-xiThr-DL-Arg-DL-Leu-DL-Arg-DL-Lys-DL-Gln-DL-Met-DL-Ala-DL-Val-DL-Lys-DL-Lys-DL-Tyr-DL-Leu-DL-Asn-DL-Ser-DL-xiIle-DL-Leu-DL-Asn-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-DL-His-DL-Phe-DL-Asp-DL-Ala-DL-Val-DL-Phe-DL-xiThr-DL-Asp-DL-Asn-DL-Tyr-DL-xiThr-DL-Arg-DL-Leu-DL-Arg-DL-Lys-DL-Gln-DL-Met-DL-Ala-DL-Val-DL-Lys-DL-Lys-DL-Tyr-DL-Leu-DL-Asn-DL-Ser-DL-xiIle-DL-Leu-DL-Asn-NH2” is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often used in scientific research and have various applications in fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves the stepwise addition of amino acids in a specific sequence. The process typically uses solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC, and the protecting groups are removed using TFA.
Industrial Production Methods
In an industrial setting, the production of this peptide would involve large-scale SPPS with automated peptide synthesizers. The process would be optimized for efficiency and yield, ensuring the purity of the final product through rigorous purification methods like HPLC.
化学反応の分析
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
科学的研究の応用
This peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial activity or as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism by which this peptide exerts its effects depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact mechanism would require detailed studies involving techniques like X-ray crystallography or NMR spectroscopy.
類似化合物との比較
Similar Compounds
Semaglutide: A peptide used for treating type 2 diabetes and obesity.
Exendin-4: A peptide found in the venom of the Gila monster, used in clinical practice as a GLP-1 analogue.
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Uniqueness
What sets this peptide apart is its specific sequence and the presence of unique residues like xiThr and xiIle, which may confer distinct biological activities or stability properties compared to other peptides.
特性
分子式 |
C153H242N44O41S |
|---|---|
分子量 |
3385.9 g/mol |
IUPAC名 |
4-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C153H242N44O41S/c1-18-80(12)121(149(236)189-103(61-77(6)7)137(224)180-100(124(162)211)67-114(159)204)195-146(233)112(73-198)192-142(229)109(69-116(161)206)186-138(225)102(60-76(4)5)183-140(227)105(64-87-42-46-90(201)47-43-87)184-132(219)94(38-26-29-54-155)174-130(217)95(39-27-30-55-156)178-147(234)119(78(8)9)193-125(212)81(13)171-128(215)99(52-58-239-17)177-134(221)98(50-51-113(158)203)176-129(216)93(37-25-28-53-154)173-131(218)96(40-31-56-168-152(163)164)175-136(223)101(59-75(2)3)182-133(220)97(41-32-57-169-153(165)166)179-150(237)122(83(15)199)196-144(231)106(65-88-44-48-91(202)49-45-88)185-141(228)108(68-115(160)205)187-143(230)111(71-118(209)210)191-151(238)123(84(16)200)197-145(232)107(63-86-35-23-20-24-36-86)190-148(235)120(79(10)11)194-126(213)82(14)172-135(222)110(70-117(207)208)188-139(226)104(62-85-33-21-19-22-34-85)181-127(214)92(157)66-89-72-167-74-170-89/h19-24,33-36,42-49,72,74-84,92-112,119-123,198-202H,18,25-32,37-41,50-71,73,154-157H2,1-17H3,(H2,158,203)(H2,159,204)(H2,160,205)(H2,161,206)(H2,162,211)(H,167,170)(H,171,215)(H,172,222)(H,173,218)(H,174,217)(H,175,223)(H,176,216)(H,177,221)(H,178,234)(H,179,237)(H,180,224)(H,181,214)(H,182,220)(H,183,227)(H,184,219)(H,185,228)(H,186,225)(H,187,230)(H,188,226)(H,189,236)(H,190,235)(H,191,238)(H,192,229)(H,193,212)(H,194,213)(H,195,233)(H,196,231)(H,197,232)(H,207,208)(H,209,210)(H4,163,164,168)(H4,165,166,169) |
InChIキー |
ARLABCAINBUJBS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)
![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13446170.png)


![pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl](/img/structure/B13446188.png)

![rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride](/img/structure/B13446194.png)


![{6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate](/img/structure/B13446200.png)

